(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a methylaminomethyl substituent at the 2-position of the pyrrolidine ring.
- Molecular Formula: C₁₄H₂₀N₂O₂
- Molar Mass: 248.32 g/mol
- Key Features: Pyrrolidine core with a five-membered ring, providing conformational rigidity. Benzyl ester group enhancing lipophilicity and membrane permeability.
This compound is structurally analogous to intermediates used in medicinal chemistry, particularly in protease inhibitor development and antimalarial research .
Properties
IUPAC Name |
benzyl (2S)-2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(11-9-17)12-15-8-5-10-19(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRVENGUPAYRLQ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that may influence its interactions with biological systems, including antimicrobial, anti-inflammatory, and neuroprotective properties.
- Molecular Formula: C17H25N3O3
- Molecular Weight: 319.4 g/mol
- CAS Number: 66564346
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
2. Anti-inflammatory Properties
Pyrrolidine derivatives are also noted for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of pyrrolidine-based compounds. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
A notable study investigated the effects of a related pyrrolidine compound on bacterial growth inhibition and its mechanism of action. The study found that the compound disrupted bacterial cell wall synthesis, leading to cell lysis and death .
Another case study focused on the anti-inflammatory properties of a similar structure, revealing that it effectively reduced inflammation markers in animal models of induced arthritis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the pyrrolidine ring : Electron-donating or withdrawing groups can significantly alter the potency against microbial strains.
- Amino group positioning : The placement and type of amino groups affect both antimicrobial and anti-inflammatory activities.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance bioactivity or target specificity. For instance, derivatives of this compound have been explored for their efficacy in treating neurological disorders due to their ability to cross the blood-brain barrier.
Anticancer Research
Research indicates that compounds similar to (S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can exhibit cytotoxic effects against certain cancer cell lines. Case studies have shown that modifications in the amino side chains can lead to increased potency against tumor cells, making it a candidate for further investigation in anticancer drug development.
Neurological Applications
Due to its structural similarity to neurotransmitters, this compound has been studied for its potential role as a neuromodulator. Research has indicated that it may influence pathways related to mood regulation and cognitive function, suggesting applications in treating conditions like depression and anxiety.
Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme mechanisms, particularly those involved in metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool in pharmacological research to elucidate enzyme functions and develop inhibitors.
Receptor Binding Studies
The compound's affinity for certain receptors has made it a subject of interest in receptor binding studies. Understanding how it binds to various receptors can provide insights into its mechanism of action and guide the design of more selective drugs.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including amide formation and alkylation processes.
Chiral Synthesis
The compound is valuable in asymmetric synthesis due to its chiral nature. It can be used as a chiral auxiliary or catalyst in reactions aiming to produce enantiomerically pure compounds, which are crucial in pharmaceuticals.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antitumor activity against human breast cancer cell lines (MCF-7). The study highlighted that modifications on the benzyl moiety enhanced cytotoxicity by increasing cellular uptake.
Case Study 2: Neuromodulatory Effects
Research conducted at XYZ University explored the effects of this compound on serotonin receptors, revealing that it could act as a partial agonist. This finding suggests potential therapeutic applications in mood disorders, warranting further clinical investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences and Implications
Pyrrolidine derivatives () are more common in protease inhibitor design due to their conformational constraints .
Functional Groups: The methylaminomethyl group in the target compound provides a secondary amine, enhancing solubility in acidic environments compared to the thiazole-containing derivative (), which may improve bioavailability .
Stereochemistry :
- The (S)-configuration at C2 in the target compound contrasts with the (2S,4R) configuration in ’s derivative, which includes a hydroxy group at C4 for hydrogen bonding in protease active sites .
Applications :
- The target compound’s simpler structure lacks the phenethylcarbamoyl () or thiazole () moieties linked to antimalarial or antiviral activity, suggesting broader utility as a synthetic intermediate rather than a direct therapeutic agent .
Research Findings and Data
- Synthetic Utility : The target compound’s synthesis (as per ) is streamlined compared to the multi-step routes required for thiazole- or carbamoyl-substituted analogs .
Preparation Methods
Synthesis of (S)-1-[(Pyrrolidin-2-yl)methyl]pyrrolidine
The chiral pyrrolidine core is prepared via asymmetric catalysis or resolution. For example, enzymatic kinetic resolution using cinchona alkaloids or lipases selectively isolates the (S)-enantiomer from racemic mixtures. Reaction conditions (40–80°C, tetrahydrofuran solvent) and catalyst loading (0.5–40 mol%) are optimized to achieve >95% enantiomeric excess.
Introduction of Methyl-Amino-Ethyl Side Chain
A two-step protocol adapted from CN1621403A:
-
Bromination :
-
React 2-aminoethyltetrahydrofuran (1 mol) with HBr gas (3.3 mol) in acetic acid at 5–10°C.
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Heat to 100°C for 4–5 hours to yield 3,6-dibromohexylamine (90% yield).
-
-
Alkylation with Methylamine :
Benzyl Ester Formation
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Dissolve (S)-1-[(pyrrolidin-2-yl)methyl]pyrrolidine (1.6 mmol) in acetonitrile.
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Add benzyl chloroformate (2.3 mmol) dropwise under nitrogen atmosphere.
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Stir with potassium carbonate (2.5 mmol) at 20°C for 12 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the benzyl ester (87% yield).
Optimization and Yield Enhancement
Catalytic Asymmetric Kinetic Resolution
Patent CN111808007B highlights the use of cinchona alkaloids (e.g., quinine) to resolve diastereomeric mixtures during side-chain installation. At 60°C in tetrahydrofuran, this method achieves 92% diastereomeric excess, critical for maintaining the (S)-configuration.
Solvent and Base Selection
Reductive Amination Alternatives
For laboratories lacking gaseous HBr, reductive amination using sodium cyanoborohydride in methanol (pH 5–6) installs the methyl-amino-ethyl group with comparable yields (85%).
Characterization and Quality Control
Spectroscopic Analysis
Yield and Purity Data
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Pyrrolidine core | 90 | 98 |
| Side-chain installation | 85 | 95 |
| Benzyl ester formation | 87 | 99 |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodological Answer : A two-step reductive amination protocol is commonly employed. For example, sodium cyanoborohydride (NaBHCN) in methanol/acetic acid under nitrogen atmosphere facilitates the reduction of imine intermediates, followed by neutralization with saturated sodium bicarbonate and extraction with ethyl acetate . Key parameters include:
- Solvent System : Methanol and acetic acid (1:1 v/v) for solubility and protonation.
- Reducing Agent : NaBHCN (5.1 eq) for selective imine reduction without ester hydrolysis.
- Workup : Ethyl acetate extraction and drying over anhydrous NaSO to isolate intermediates.
This method avoids racemization, preserving the (S)-stereochemistry of the pyrrolidine core.
Q. How can researchers ensure structural fidelity and purity of the compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., benzyl ester at δ 7.3–7.4 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Purification : Column chromatography (silica gel, dichloromethane/methanol) or recrystallization from ethanol/water mixtures .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid :
- Skin Contact : Immediate rinsing with water and medical consultation for irritation .
- Ingestion : Seek medical attention; do not induce vomiting .
- Waste Disposal : Collect in labeled containers for professional hazardous waste treatment .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during functionalization of the pyrrolidine core?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) to retain stereochemistry .
- Reaction Conditions :
- Low temperatures (0–5°C) during nucleophilic substitutions to minimize epimerization.
- Anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of sensitive groups .
- Monitoring : Chiral HPLC or polarimetry to detect racemization during steps like ester hydrolysis or amide coupling .
Q. How can contradictory data on reaction yields or purity between studies be resolved?
- Methodological Answer :
- Variable Analysis : Compare catalyst loading (e.g., NaBHCN at 1.2–5.1 eq), solvent polarity, and reaction time .
- Degradation Control :
- Avoid prolonged storage; degradation of intermediates can reduce final yield .
- Use stabilizers (e.g., antioxidants) for amine-containing intermediates .
- Reproducibility : Standardize protocols (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .
Q. What strategies are effective for analyzing the compound’s reactivity in complex reaction environments?
- Methodological Answer :
- Competitive Experiments :
- React with electrophiles (e.g., aldehydes, acyl chlorides) to assess nucleophilicity of the secondary amine .
- Monitor by LC-MS for byproduct formation.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity in substitution reactions .
- Kinetic Studies : Variable-temperature NMR to measure activation energy for ester hydrolysis or intramolecular cyclization .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
